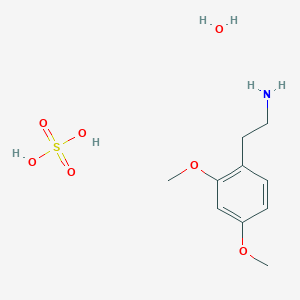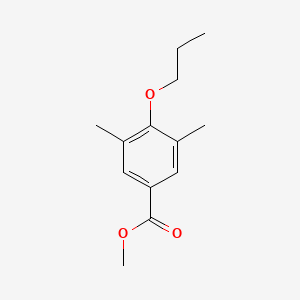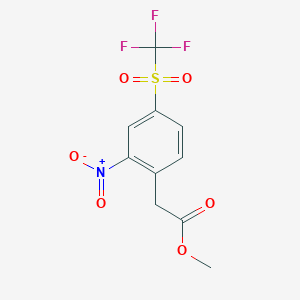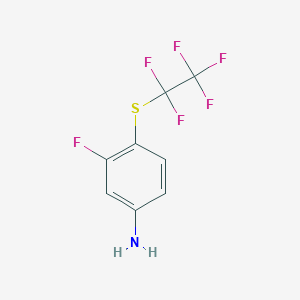
2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is a chemical compound with the molecular formula C10H19NO7S and a molecular weight of 297.33 g/mol. This compound is known for its unique structure, which includes a phenethylamine backbone substituted with two methoxy groups at the 2 and 4 positions of the benzene ring, and it is combined with sulfuric acid in its hydrate form.
准备方法
The synthesis of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride . The final step involves the formation of the sulfate salt by reacting the amine with sulfuric acid in the presence of water to obtain the hydrate form.
化学反应分析
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to the amine form using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed include various substituted phenethylamines and their derivatives.
科学研究应用
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways and influencing mood, perception, and cognition . The molecular targets include various serotonin receptors, and the pathways involved are primarily related to neurotransmitter signaling.
相似化合物的比较
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is similar to other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another compound with significant psychoactive effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Widely known for its use in recreational settings and its effects on serotonin release
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMCFKPXLYHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)




![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)


